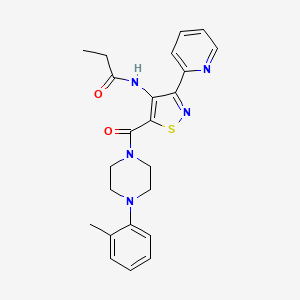![molecular formula C16H22N6O2 B2965399 7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-69-3](/img/structure/B2965399.png)
7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazines and tetrazines are a special class of heterocyclic compounds that have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of various triazine derivatives has been reported in the literature. For example, a multistep formation of 4 through microwave irradiation by three steps has been described . The reaction temperature was set to 100 °C, the maximum power was 300 W, the heating time was 10 min, and the reaction time was 3 h .Molecular Structure Analysis
Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . They possess rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学的研究の応用
Antiviral Drug Synthesis
This compound is a key intermediate in the synthesis of Baloxavir Marboxil , an antiviral medication used to treat influenza . The synthesis involves the use of a sulfonate resin solid acid catalyst under microwave conditions, which enhances the reaction efficiency and yield. This method represents a significant advancement in the production of antiviral drugs, offering a faster and more environmentally friendly alternative to traditional synthesis methods.
Biological Activity
Derivatives of triazines, which include the core structure of this compound, have been identified as having a wide range of biological activities. They exhibit properties such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal effects . This makes them valuable for the design of new therapeutic agents targeting various diseases.
Heterogeneous Catalysis
The rich nitrogen content and high chemical stability of triazines make them excellent candidates for applications in heterogeneous catalysis . Their unique electronic properties allow them to facilitate a variety of chemical reactions, which is crucial in the development of new catalytic processes.
Photocatalysis
Triazine derivatives are also utilized in photocatalysis, where they act as catalysts in reactions driven by light . This application is particularly important in the field of sustainable chemistry, where photocatalytic processes can lead to the production of clean energy and environmentally friendly synthetic pathways.
Separation and Storage
The compound’s structural features contribute to its use in separation and storage applications. Triazines are known for their ability to bind selectively to different substances, which can be exploited in the purification and isolation of various chemical species .
Energy-Related Functions
Due to their high nitrogen content and stability, triazines, including this compound, are explored for their potential in energy-related functions. This includes their use in fuel cells and as components in materials for energy storage .
将来の方向性
特性
IUPAC Name |
7-[(E)-but-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-8-9-20-14(23)12-13(19(5)16(20)24)17-15-21(7-2)18-10(3)11(4)22(12)15/h6,8,11H,7,9H2,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRLVBJNYCNNQP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C/C=C/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18525325 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

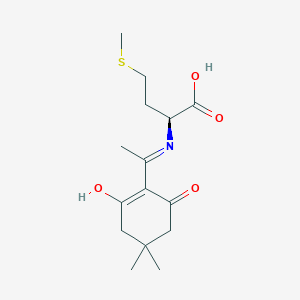
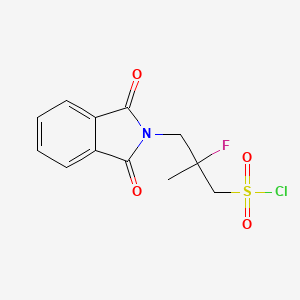
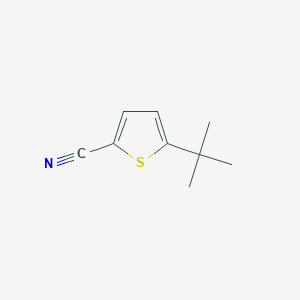


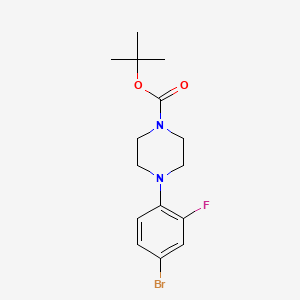
![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)



![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)
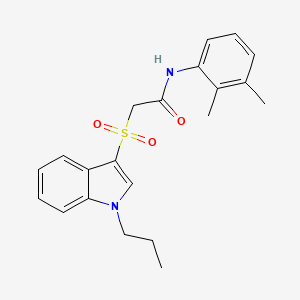
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)
